molecular formula C18H16ClN3O2S B3519633 4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3519633
M. Wt: 373.9 g/mol
InChI Key: ADWKRDQBQFGPEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is often performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . It also uses a superior and recoverable catalyst, has low reaction times, and is an eco-friendly process .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Most heterocyclic moieties, including the 1,3,4-thiadiazole moiety present in this compound, have diverse activities .


Chemical Reactions Analysis

Benzamide derivatives are achieved by the reaction of 5-chloro-2-methoxybenzoic acid with aniline . Later, it was found that the produced compound was almost planar and the rotation around its single bonds was restricted due to the delocalization of both of π and n electrons all over the molecule .

Mechanism of Action

The mechanism of action of benzamide derivatives is diverse and depends on the specific compound. For example, some benzamide derivatives have been found to have the ability to arrest the cell cycle and apoptosis .

Future Directions

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

Properties

IUPAC Name

4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-3-22(17(23)13-4-8-14(19)9-5-13)18-21-20-16(25-18)12-6-10-15(24-2)11-7-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWKRDQBQFGPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
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4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
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4-chloro-N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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